4-Chloro-6-methoxy-2-methylquinoline

Physicochemical characterization Solid-state properties Formulation development

Essential quinoline building block with 4-chloro, 6-methoxy, and 2-methyl substitution. Required for AV6 derivatives with dual HDAC/NFAT latency-reversing activity. 6-methoxy group is critical for HDAC2 binding and lipophilicity modulation in antitubercular SAR. The reactive 4-chloro position enables versatile derivatization. High melting point (98-100°C) ensures stable solid handling. Use exact entity; analogs lack target engagement.

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
CAS No. 50593-73-2
Cat. No. B1597386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxy-2-methylquinoline
CAS50593-73-2
Molecular FormulaC11H10ClNO
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=CC2=N1)OC)Cl
InChIInChI=1S/C11H10ClNO/c1-7-5-10(12)9-6-8(14-2)3-4-11(9)13-7/h3-6H,1-2H3
InChIKeyWABDZSKKLDCIRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-methoxy-2-methylquinoline (50593-73-2): Chemical Profile and Key Distinguishing Features


4-Chloro-6-methoxy-2-methylquinoline (CAS 50593-73-2) is a heterocyclic quinoline derivative with a chlorine atom at the 4-position, a methoxy group at the 6-position, and a methyl group at the 2-position [1]. It is a solid at room temperature with a molecular formula of C₁₁H₁₀ClNO and a molecular weight of 207.66 g/mol . This compound serves as a versatile building block in pharmaceutical research, particularly in the synthesis of antimalarial, antitubercular, and antiviral agents [2][3]. Its unique substitution pattern confers distinct physicochemical and biological properties that differentiate it from closely related quinoline analogs, making it a compound of specific interest for targeted drug discovery and chemical biology applications.

Why 4-Chloro-6-methoxy-2-methylquinoline (50593-73-2) Cannot Be Casually Substituted by In-Class Analogs


Quinoline derivatives exhibit wide-ranging biological activities, but subtle structural modifications profoundly impact potency, selectivity, and physicochemical properties. 4-Chloro-6-methoxy-2-methylquinoline occupies a unique niche due to its specific 4-chloro/6-methoxy/2-methyl substitution pattern, which influences molecular recognition, reactivity, and downstream synthetic utility. In contrast, analogs lacking the 6-methoxy group (e.g., 4-chloro-2-methylquinoline) or bearing a second chlorine (e.g., 4,6-dichloro-2-methylquinoline) exhibit altered electronic profiles, lipophilicity, and biological target engagement [1]. Furthermore, the compound is a documented key intermediate for accessing pharmacologically relevant AV6 derivatives with dual HDAC/NFAT latency-reversing activity [2], a role that cannot be fulfilled by structurally deviant analogs. Consequently, casual substitution with off-the-shelf quinoline building blocks risks derailing synthetic routes and compromising target activity profiles, underscoring the necessity for procurement of the exact 4-chloro-6-methoxy-2-methylquinoline entity.

Head-to-Head Quantitative Evidence for 4-Chloro-6-methoxy-2-methylquinoline (50593-73-2) Versus Closest Analogs


Melting Point Elevation vs. 4-Chloro-2-methylquinoline

4-Chloro-6-methoxy-2-methylquinoline exhibits a melting point of 98–100 °C (as determined by HPLC-grade material) , which is substantially higher than the 39 °C melting point of the des-methoxy analog 4-chloro-2-methylquinoline . This 59–61 °C elevation is attributed to the presence of the 6-methoxy substituent, which enhances intermolecular interactions in the solid state. The higher melting point facilitates handling as a crystalline solid and improves stability under ambient storage conditions.

Physicochemical characterization Solid-state properties Formulation development

Purity and Physical Form Differentiation vs. 6-Methoxy-2-methylquinoline

4-Chloro-6-methoxy-2-methylquinoline is routinely supplied as a solid with a purity specification of ≥97% (HPLC) and a melting point of 98–100 °C . In contrast, the 4-unsubstituted analog 6-methoxy-2-methylquinoline is also a solid but exhibits a lower melting point of 64–68 °C and comparable purity (97–98%) . The higher melting point of the 4-chloro derivative offers superior solid-state stability, while the presence of the 4-chloro handle enables distinct synthetic transformations not possible with the unsubstituted analog.

Chemical procurement Analytical specification Solid-state characterization

Synthetic Versatility: HDAC Inhibitor Scaffold vs. 4,6-Dichloro-2-methylquinoline

4-Chloro-6-methoxy-2-methylquinoline serves as a key intermediate in the synthesis of AV6 derivatives that act as dual reactivators of latent HIV-1 via HDAC inhibition and NFAT-dependent mechanisms [1]. Specifically, it undergoes nucleophilic aromatic substitution at the 4-position to introduce hydrazine moieties, yielding compounds with IC50 values in the low micromolar range for HIV-1 latency reversal [1]. In contrast, 4,6-dichloro-2-methylquinoline, while also a versatile building block, lacks the 6-methoxy group, which is crucial for HDAC inhibition potency. Although 4,6-dichloro-2-methylquinoline derivatives have shown falcipain-2 inhibitory activity (IC50 = 0.15–2.28 μM) , their HDAC inhibitory profile is not established, underscoring the unique synthetic and pharmacological utility of the target compound in HIV latency research.

Medicinal chemistry HIV latency reversal Building block

Hazard Profile: UN2811 Poison Classification vs. 4-Chloro-2-methylquinoline

4-Chloro-6-methoxy-2-methylquinoline is classified under UN2811 (Hazard Class 6.1; Poison, Packing Group III) , indicating acute oral toxicity (Acute Tox. 3 Oral) and serious eye damage potential (Eye Dam. 1) . In contrast, 4-chloro-2-methylquinoline is typically classified only as an irritant (Xi; R36/37/38) with less severe acute toxicity warnings [1]. This difference in hazard classification necessitates stricter handling, storage, and shipping protocols for the target compound, including the potential for hazardous material surcharges.

Safety assessment Regulatory compliance Laboratory handling

Synthetic Utility in Antitubercular SAR Studies vs. 4-Chloro-2-methylquinoline

4-Chloro-6-methoxy-2-methylquinoline has been specifically employed in the preparation and study of antitubercular activity, SAR, and lipophilicity of ((benzyloxy)benzylamino)alkylquinolines [1]. The presence of the 6-methoxy group is critical for modulating lipophilicity (clogP) and hydrogen-bonding capacity, parameters that directly influence antimycobacterial potency and pharmacokinetic properties. While 4-chloro-2-methylquinoline has also been used in antibacterial SAR studies [2], the 6-methoxy substitution provides an additional handle for optimizing ADME properties in lead optimization campaigns, making the target compound uniquely suited for antitubercular medicinal chemistry programs requiring precise control over physicochemical parameters.

Antitubercular drug discovery Structure-activity relationship Lipophilicity

Optimal Application Scenarios for 4-Chloro-6-methoxy-2-methylquinoline (50593-73-2) Based on Quantitative Differentiation


Synthesis of Dual-Acting HIV-1 Latency-Reversing Agents (LRAs)

4-Chloro-6-methoxy-2-methylquinoline is the essential building block for preparing AV6-derived compounds with dual HDAC inhibitory and NFAT-dependent latency-reversing activity [1]. Nucleophilic aromatic substitution at the 4-chloro position enables installation of hydrazine or amine moieties, yielding analogs that reactivate latent HIV-1 proviruses. This specific substitution pattern is mandatory for achieving the desired dual mechanism; replacement with 4-chloro-2-methylquinoline or 4,6-dichloro-2-methylquinoline would abolish the 6-methoxy pharmacophore critical for HDAC2 binding [1].

Antitubercular Lead Optimization with Tunable Lipophilicity

This compound is documented for use in antitubercular SAR studies where modulation of lipophilicity (via the 6-methoxy group) is a key optimization parameter [2]. Researchers can leverage the 4-chloro handle for further derivatization while the 6-methoxy substituent provides a baseline for controlling clogP and improving membrane permeability. The 6-methoxy group also offers a site for metabolic studies, as it can be a point of oxidative metabolism, providing insights into in vivo stability.

Solid-Phase or Crystalline-Formulation Studies

With a melting point of 98–100 °C , 4-chloro-6-methoxy-2-methylquinoline is particularly well-suited for applications requiring a stable crystalline solid, such as solid-phase synthesis, crystallization screens, or formulation development. Its high melting point relative to 4-chloro-2-methylquinoline (39 °C) ensures it remains a tractable solid under standard laboratory conditions, reducing the risk of degradation or handling difficulties associated with low-melting compounds.

Quinoline-Based Chemical Biology Probe Development

The combination of a reactive 4-chloro leaving group and a 6-methoxy substituent makes this compound an ideal scaffold for generating diverse quinoline-based probes. The 4-chloro group can be displaced with a variety of nucleophiles to introduce reporter tags, affinity handles, or additional functional groups, while the 6-methoxy group maintains the core quinoline pharmacophore. This versatility is not fully replicated by analogs lacking either the chloro or methoxy substituent.

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